Cas no 14549-77-0 (1H-1,4-Diazepine,hexahydro-1,4-bis[2-(4-pyridinyl)ethyl]-)

1H-1,4-Diazepine,hexahydro-1,4-bis[2-(4-pyridinyl)ethyl]- structure
14549-77-0 structure
Product Name:1H-1,4-Diazepine,hexahydro-1,4-bis[2-(4-pyridinyl)ethyl]-
CAS No:14549-77-0
MF:C19H26N4
MW:310.436543941498
CID:166865
PubChem ID:26736
Update Time:2025-04-19

1H-1,4-Diazepine,hexahydro-1,4-bis[2-(4-pyridinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine,hexahydro-1,4-bis[2-(4-pyridinyl)ethyl]-
    • 1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane
    • Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine
    • 14549-77-0
    • 1H-1,4-DIAZEPINE, HEXAHYDRO-, 1,4-BIS(2-(4-PYRIDYL)ETHYL)-
    • Bis-1,4-(beta-4-pyridylethyl)homopiperazine
    • BRN 0548481
    • DTXSID10163079
    • 1,4-Bis(beta-4-pyridylethyl)-hexahydro-1H-1,4-diazepine
    • Inchi: 1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2
    • InChI Key: MDJKIZPTSDZVNQ-UHFFFAOYSA-N
    • SMILES: N1(CCC2C=CN=CC=2)CCCN(CCC2C=CN=CC=2)CC1

Computed Properties

  • Exact Mass: 310.21598
  • Monoisotopic Mass: 310.215747
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.073
  • Boiling Point: 467.2°Cat760mmHg
  • Flash Point: 236.3°C
  • Refractive Index: 1.563
  • PSA: 32.26
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